molecular formula C18H19N3O3 B3955877 [4-(4-methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone CAS No. 6617-59-0

[4-(4-methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone

Cat. No.: B3955877
CAS No.: 6617-59-0
M. Wt: 325.4 g/mol
InChI Key: IOIWNQFKYZGKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone: is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperazine and nitrophenyl groups in its structure suggests that it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone typically involves the reaction of 4-methylpiperazine with a nitrophenyl derivative under controlled conditions. One common method involves the use of 1-phenyl-1H-pyrazole-4-carboxylic acid, which is reacted with thionyl chloride (SOCl2) and a few drops of anhydrous dimethylformamide (DMF) at 80°C for 3 hours. The resulting intermediate is then reacted with N-methylpiperazine and triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized nitrophenyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an anti-inflammatory agent. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a promising candidate for the treatment of inflammatory diseases .

Medicine: In medicinal chemistry, 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone is investigated for its potential as an anticancer agent. Its ability to inhibit certain molecular targets involved in cancer cell proliferation makes it a compound of interest in cancer research .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its diverse biological activities make it a valuable starting material for the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone involves its interaction with specific molecular targets. In anti-inflammatory applications, it reduces the activity of pro-inflammatory cytokines such as TNF-α and IL-1β. In anticancer research, it inhibits the epidermal growth factor receptor (EGFR) pathway, leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(4-methylpiperazin-1-yl)-3-nitrophenylmethanone lies in its combination of piperazine and nitrophenyl groups, which confer diverse biological activities. Its ability to act as both an anti-inflammatory and anticancer agent makes it a versatile compound in scientific research.

Properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-19-9-11-20(12-10-19)16-8-7-15(13-17(16)21(23)24)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIWNQFKYZGKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984649
Record name [4-(4-Methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6617-59-0
Record name [4-(4-Methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-methyl-piperazine is reacted with 3-nitro-4-chloro-benzophenone as described in Example 7 or 8 to obtain 3-nitro-4-(N-methyl-piperazino)-benzophenone with a yield of 90 %. The product melts at 94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl](phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.